molecular formula C10H13N B14513969 N-Propylidenebenzenemethanamine CAS No. 63459-05-2

N-Propylidenebenzenemethanamine

Cat. No.: B14513969
CAS No.: 63459-05-2
M. Wt: 147.22 g/mol
InChI Key: JEJVKKAYKKSTRU-UHFFFAOYSA-N
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Description

Properties

CAS No.

63459-05-2

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

N-benzylpropan-1-imine

InChI

InChI=1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3

InChI Key

JEJVKKAYKKSTRU-UHFFFAOYSA-N

Canonical SMILES

CCC=NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propylidenebenzenemethanamine typically involves the reaction of benzenemethanamine with propanal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or high-pressure reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems and real-time monitoring can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Propylidenebenzenemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-Propylbenzenemethanamine.

Scientific Research Applications

N-Propylidenebenzenemethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Propylidenebenzenemethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Analysis of Provided Evidence

: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Focuses on a benzamide derivative synthesized using 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol.
  • Key features include an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization .
  • Relevance to Query: No structural or functional overlap with N-Propylidenebenzenemethanamine, which is an imine (Schiff base) derivative.

: Benzathine Benzylpenicillin

  • Describes a penicillin salt complexed with dibenzylethylenediamine, used in pharmaceutical formulations .
  • Relevance to Query : Entirely unrelated to This compound , as it pertains to antibiotic salts rather than imine chemistry.

Critical Gaps in Evidence

  • Missing Data on Target Compound: No spectroscopic, synthetic, or physicochemical data for this compound (e.g., molecular weight, melting point, reactivity).
  • N-Isopropylidenebenzenemethanamine (alkyl-substituted variant). Other Schiff bases with aromatic or aliphatic substituents.

Recommendations for Further Research

To compile a meaningful comparison, the following steps are necessary:

Synthesis and Characterization : Obtain data on This compound ’s synthesis (e.g., condensation of benzaldehyde with propylamine) and characterization (NMR, IR, X-ray crystallography).

Comparative Properties : Compare with analogs like N-Benzylidenemethylamine or N-Pentylidenebenzenemethanamine in terms of:

  • Stability : Imine hydrolytic susceptibility under acidic/basic conditions.
  • Electronic Effects : Substituent impact on electron density (e.g., propyl vs. methyl groups).
  • Applications : Use in catalysis, pharmaceuticals, or polymer chemistry.

Data Tables : Include tables contrasting:

Compound Molecular Formula Melting Point (°C) Stability (pH 7) Key Applications
This compound C₁₀H₁₃N Data required Data required Catalysis/Coordination
N-Benzylidenemethylamine C₈H₉N 34–36 Moderate Ligand synthesis

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